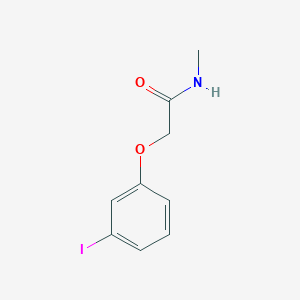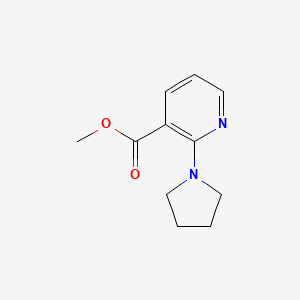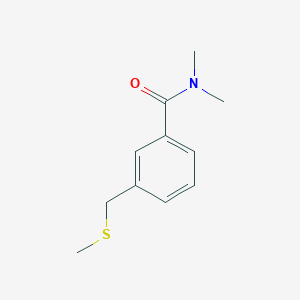![molecular formula C15H17N3O B7473255 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile](/img/structure/B7473255.png)
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile, also known as BPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPN is a piperidine-based compound that has a benzoxazole ring attached to it. This compound has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and anti-neuroinflammatory properties.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile is not fully understood. However, studies have suggested that 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile has been shown to have several biochemical and physiological effects. Studies have reported that 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile can reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in various cell types. Additionally, 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile has been shown to reduce the activation of microglia, a type of immune cell that plays a key role in neuroinflammation. 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile has also been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile is its broad spectrum of biological activity. 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile has been shown to have anti-inflammatory, anti-cancer, and anti-neuroinflammatory properties, making it a promising therapeutic agent for several diseases. Additionally, 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile. One potential direction is to investigate the efficacy of 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods for 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile can improve its yield and purity, making it more accessible for research and potential therapeutic applications. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile can provide valuable insights into its safety and efficacy in humans.
Synthesis Methods
The synthesis of 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile involves a multi-step procedure that includes the reaction of 4-(1,3-Benzoxazol-2-yl)piperidine with acrylonitrile in the presence of a catalyst. The reaction is carried out under specific conditions to obtain the desired product. The purity and yield of 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile can be improved by using various purification methods, such as recrystallization and column chromatography.
Scientific Research Applications
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile has been extensively studied for its potential therapeutic applications. Several studies have reported that 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile has anti-inflammatory properties and can be used to treat various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease. Additionally, 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile has shown promising results in the treatment of various types of cancers, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
3-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c16-8-3-9-18-10-6-12(7-11-18)15-17-13-4-1-2-5-14(13)19-15/h1-2,4-5,12H,3,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRGHZGPYABSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7473183.png)

![N-[(2S)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473192.png)

![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)





![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)

